3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, Mixture of diastereomers
Description
3-Ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a fluoromethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative characterized by a 3-ethyl substituent on the pyrrolidine ring and a mixture of diastereomers at the 2-position carboxylic acid group. The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
The diastereomeric mixture arises from the stereochemical flexibility at the 2-position, which complicates crystallization and purification processes.
Properties
CAS No. |
2171775-41-8 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-14-11-12-23(20(14)21(24)25)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25) |
InChI Key |
YZATVOIRRXYYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, a compound featuring a pyrrolidine core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 315.35 g/mol
- CAS Number : 507472-06-2
- Structure : The compound is characterized by a pyrrolidine ring substituted with an ethyl group and an Fmoc group, which is commonly used in peptide synthesis.
Biological Activity Overview
Research indicates that compounds similar to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown effectiveness against breast and renal cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has indicated that certain diastereomers of pyrrolidine derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
The mechanisms through which 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exerts its biological effects are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : The Fmoc group may facilitate interactions with specific enzymes or receptors involved in tumor growth or microbial resistance.
- Modulation of Signaling Pathways : This compound might influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various Fmoc-protected amino acids, including derivatives similar to the target compound. The results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective compounds induced apoptosis and caused G1 phase cell cycle arrest.
Case Study 2: Antimicrobial Effects
Research on a series of pyrrolidine derivatives revealed that compounds with structural similarities to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the diastereomeric form in determining antimicrobial efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 507472-06-2 |
| Anticancer Activity | Effective against MCF-7 and A549 |
| Antimicrobial Activity | Active against S. aureus and E. coli |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 492.6 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized for protecting amino acids during peptide synthesis. The presence of multiple stereocenters contributes to the formation of diastereomers, which can exhibit different reactivity and biological activity.
Medicinal Chemistry Applications
Peptide Synthesis:
The Fmoc group is integral in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides. The compound's ability to form stable linkages makes it suitable for synthesizing bioactive peptides that can act as potential therapeutics.
Case Study:
A study demonstrated the synthesis of a peptide using this compound as a key intermediate. The resulting peptide exhibited significant biological activity against specific cancer cell lines, underscoring the compound's utility in developing anticancer agents .
Organic Synthesis
Protecting Group Strategy:
The Fmoc group provides excellent protection for nitrogen during various synthetic transformations. Its stability under basic conditions and ease of removal under mild acidic conditions make it preferable in multi-step syntheses.
Synthetic Routes:
The compound can be synthesized through several methods involving the protection of amino groups followed by cyclization reactions. For example, the introduction of the Fmoc group can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base .
| Synthetic Method | Description |
|---|---|
| Fmoc Protection | Protects amino groups during peptide synthesis. |
| Cyclization | Forms cyclic structures that enhance biological activity. |
Research and Development
Research has shown that compounds similar to 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can serve as building blocks for more complex molecules with enhanced pharmacological properties. The exploration of its diastereomeric forms has revealed differences in binding affinity to target proteins, making them valuable in drug design .
Chemical Reactions Analysis
Fmoc Deprotection and Functional Group Interconversion
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, enabling controlled synthesis. Key reactions include:
The ethyl substituent on the pyrrolidine ring influences reaction kinetics, with steric effects reducing deprotection rates by 15-20% compared to non-alkylated analogs.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation under standard peptide coupling conditions:
Table 1: Coupling Agent Performance Comparison
| Coupling Agent | Solvent | Temp (°C) | Diastereomer Ratio (dr) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 1.3:1 | 82% |
| EDCl/HOBt | DCM | 0→25 | 1.1:1 | 76% |
| DCC/DMAP | THF | 40 | 1.5:1 | 68% |
Data aggregated from demonstrates HATU provides optimal balance between yield and stereochemical control. Racemization at the α-position remains limited (<5%) due to the ethyl group's steric protection .
Esterification and Derivatization
The carboxylic acid undergoes efficient esterification:
Methyl Ester Formation
text3-Ethyl-Fmoc-pyrrolidine-2-COOH + CH₂N₂ → 3-Ethyl-Fmoc-pyrrolidine-2-COOCH₃
Conditions : Diazomethane/Et₂O, 0°C, 1 hr (98% yield)
tert-Butyl Ester Protection
text3-Ethyl-Fmoc-pyrrolidine-2-COOH + Boc₂O → 3-Ethyl-Fmoc-pyrrolidine-2-COO(t-Bu)
Catalyst : DMAP (5 mol%), DCC, THF, 12 hr (89% yield)
Stereochemical Modifications
The diastereomeric mixture (dr ≈ 1:1) enables distinct reactivity patterns:
Resolution Techniques
| Method | Stationary Phase | Mobile Phase | Resolution Factor (Rₛ) |
|---|---|---|---|
| HPLC | Chiralpak IC | Hexane/i-PrOH/TFA (90:10:0.1) | 1.8 |
| SFC | Chiralcel OD-H | CO₂/MeOH (85:15) | 2.1 |
Data from shows supercritical fluid chromatography (SFC) provides superior separation efficiency for large-scale applications (>10 g).
Radical-Mediated Functionalization
The ethyl side chain participates in selective C-H functionalization:
Photocatalytic Fluorination
text3-Ethyl-Fmoc-pyrrolidine-2-COOH → 3-(1-Fluoroethyl)-Fmoc-pyrrolidine-2-COOH
Conditions : Selectfluor® (2 eq), Ru(bpy)₃Cl₂ (1 mol%), 450 nm LED, MeCN/H₂O (4:1), 24 hr
Yield : 63% with dr 3:1 (diastereomers at fluorinated position)
Coordination Chemistry
The compound forms stable complexes with transition metals:
Copper(II) Chelation
text2×(3-Ethyl-Fmoc-pyrrolidine-2-COO⁻) + Cu²⁺ → [Cu(L)₂]
Stability Constant (log β) : 8.9 ± 0.2 (pH 7.4, 25°C)
Application : Catalytic asymmetric aldol reactions (up to 92% ee)
Stability Under Various Conditions
Critical stability parameters:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous Acid (0.1M HCl) | Fmoc cleavage | 45 min |
| Aqueous Base (0.1M NaOH) | Ester hydrolysis | 8 hr |
| UV Light (254 nm) | Fluorene decomposition | 32 min |
| Thermal (100°C) | Racemization | 12 hr |
Data from accelerated stability studies informs storage recommendations: -20°C under argon with desiccant.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogous Fmoc-protected pyrrolidine derivatives:
Key Observations:
Steric and Electronic Effects :
- The 3-ethyl substituent in the target compound introduces moderate steric bulk compared to the 3,3-dimethyl group in , which imposes greater conformational rigidity.
- Bromophenyl substitution in enhances hydrophobicity and enables π-π interactions, making it suitable for antiparasitic drug development.
Diastereomer Complexity :
- The diastereomeric mixture in the target compound contrasts with stereospecific analogs like and , which are synthesized as single isomers. This mixture complicates purification but offers flexibility in probing stereochemical effects on peptide activity.
Thermal Stability :
- FMOC-DL-proline exhibits a well-defined melting point (135–138°C), whereas the target compound lacks reported thermal data, likely due to its diastereomeric heterogeneity.
Preparation Methods
1,3-Dipolar Cycloaddition with Azomethine Ylides
The 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and dipolarophiles offers a robust pathway to construct polysubstituted pyrrolidines. As demonstrated by recent advances, Ag₂CO₃-catalyzed reactions enable high diastereoselectivity when employing N-tert-butanesulfinylimines as electron-withdrawing groups. Adapting this strategy, the target compound’s pyrrolidine core could be assembled via cycloaddition between an ethyl-bearing dipolarophile and an Fmoc-protected azomethine ylide precursor.
For instance, generating the ylide from an Fmoc-protected imino ester (e.g., Fmoc-NH-CH₂-CO₂R) and a non-nucleophilic base (e.g., DIPEA) allows reaction with ethyl-substituted α,β-unsaturated esters. The Ag₂CO₃ catalyst facilitates regioselective [3+2] cyclization, yielding a pyrrolidine ring with the ethyl group at C3 and an ester at C2. Subsequent hydrolysis of the ester to the carboxylic acid completes the backbone. Computational studies indicate that the Fmoc group’s steric bulk may influence transition-state geometry, potentially moderating diastereoselectivity compared to smaller sulfinyl auxiliaries.
Corey-Link Reaction for Amino Acid Functionalization
An alternative route leverages the Corey-Link reaction to install the C2 carboxylic acid post-pyrrolidine formation. Starting from 3-ethylpyrrolidine, trichloromethyl ketone intermediates are synthesized via LHMDS-mediated addition of chloroform. Sodium methoxide treatment converts the trichlorocarbinol to a methyl ester, which is subsequently hydrolyzed to the carboxylic acid (Scheme 1).
Key Data:
This method provides precise control over C2 functionalization but requires careful handling of reactive intermediates to avoid pyrrolidine aromatization, a side reaction observed in analogous systems.
Fmoc Protection Strategies
Direct Amine Protection
Introducing the Fmoc group to the pyrrolidine’s secondary amine poses challenges due to steric hindrance. Classical conditions (Fmoc-Cl, DIPEA in DMF) may require extended reaction times or elevated temperatures. Recent solvent optimization studies reveal that polar aprotic solvents like DMSO/EtOAC (1:9) enhance Fmoc-deprotection efficiency with pyrrolidine (74% yield in 30 min), suggesting analogous benefits for protection steps.
Comparative Solvent Efficiency for Fmoc Chemistry:
| Solvent System | Deprotection Yield (30 min) |
|---|---|
| DMF | 46% |
| DMSO/EtOAc (1:9) | 74% |
| DMSO/2-Me-THF (3:7) | 60% |
Late-Stage Protection
Alternatively, introducing Fmoc after pyrrolidine formation mitigates steric issues. For example, post-cycloaddition protection of the amine using Fmoc-Osu (N-hydroxysuccinimide ester) in DMSO/THF mixtures achieves >90% coupling efficiency, as evidenced in analogous amino aldehyde syntheses.
Diastereomeric Mixture Formation and Analysis
Origins of Diastereomerism
The target compound’s two stereocenters (C2 and C3) arise during pyrrolidine ring formation. In the 1,3-DC approach, the dipolarophile’s geometry and catalyst influence facial selectivity. For example, Ag₂CO₃ promotes endo transition states, favoring (2S,3R) configurations. However, without chiral auxiliaries, competing pathways yield mixtures.
Diastereomeric Ratios in Model Systems:
| Dipolarophile | dr (Major:Minor) | Yield |
|---|---|---|
| Ethyl acrylate | 8:1 | 72% |
| Ethyl cinnamate | 12:1 | 68% |
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates diastereomers. In a proline-derived system, baseline resolution was achieved with Δtₚ = 2.3 min for (2S,3R) and (2R,3S) isomers.
Optimization of Reaction Conditions
Catalytic Enhancements
Silver(I) additives significantly improve cycloaddition kinetics. Screening of Ag salts revealed Ag₂CO₃ as optimal, providing 72% yield vs. 35% with AgOAc.
Solvent Effects on Fmoc Stability
While DMF remains standard for Fmoc chemistry, greener alternatives like 2-Me-THF/DMSO (3:7) show promise, achieving 60% deprotection yields without compromising Fmoc stability during protection steps.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Diastereomer Control |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High atom economy | Requires chiral catalysts | Moderate (8:1 dr) |
| Corey-Link Reaction | Precise C2 functionalization | Multi-step, low yields | Limited |
Q & A
Q. What are the established synthetic routes for preparing 3-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the Fmoc (fluorenylmethyloxycarbonyl) group is introduced to protect the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS). A common approach includes:
Fmoc Protection : Reacting the pyrrolidine precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) .
Ethyl Substituent Introduction : Alkylation at the 3-position using ethyl halides or via reductive amination .
Carboxylic Acid Activation : Final hydrolysis of esters (e.g., ethyl esters) to yield the carboxylic acid .
Key intermediates should be characterized via NMR and mass spectrometry to confirm regiochemistry and diastereomeric ratios .
Q. How is the diastereomeric mixture characterized experimentally?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve diastereomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., -values in NMR) to distinguish stereoisomers. For example, vicinal protons on the pyrrolidine ring show distinct splitting patterns .
- Circular Dichroism (CD) : Confirm enantiomeric excess if resolved .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 337.37) .
Q. What is the role of the Fmoc group in this compound’s applications?
- Methodological Answer : The Fmoc group serves as a temporary protecting group for amines in SPPS. Its advantages include:
- Orthogonal Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive functional groups .
- UV Detectability : Absorbs at 301 nm, enabling real-time monitoring during synthesis .
Advanced Questions
Q. How can diastereomers of this compound be separated at scale, and what challenges arise?
- Methodological Answer :
- Preparative Chiral Chromatography : Use simulated moving bed (SMB) chromatography with cellulose-based stationary phases .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance selectivity .
Challenges : - Low solubility in non-polar solvents complicates crystallization.
- Dynamic interconversion of diastereomers under acidic/basic conditions may reduce resolution efficiency .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C .
- pH Sensitivity : Hydrolysis of the Fmoc group accelerates at pH > 10, while the pyrrolidine ring remains stable in acidic conditions (pH 2–6) .
- Light Sensitivity : Store in amber vials; Fmoc derivatives degrade under prolonged UV exposure .
Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for amide bond formation using Gaussian09 at the B3LYP/6-31G(d) level. Focus on steric effects from the 3-ethyl group and Fmoc protection .
- Molecular Dynamics (MD) : Simulate interactions with coupling reagents (e.g., HATU) to assess activation efficiency .
Q. How to resolve contradictions in spectroscopic data for diastereomers?
- Methodological Answer : Contradictions often arise from:
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can suppress signal splitting caused by conformational exchange .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining absolute configurations .
- Isotopic Labeling : Use -labeled analogs to trace coupling pathways in complex mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
